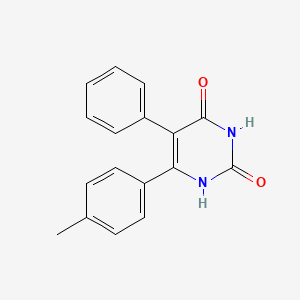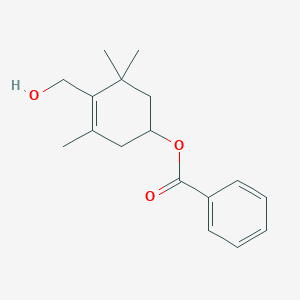
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is an organic compound with a complex structure that combines a cyclohexene ring with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate typically involves the esterification of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate.
Reduction: 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzyl alcohol.
Substitution: this compound derivatives with various substituents.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the molecular basis of its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)benzoate: A simpler ester with similar functional groups but lacking the cyclohexene ring.
3,5,5-Trimethylcyclohex-3-en-1-yl acetate: An ester with a similar cyclohexene structure but different ester group.
4-(Methoxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate: A derivative with a methoxy group instead of a hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl benzoate is unique due to its combination of a cyclohexene ring with a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies.
Propiedades
Número CAS |
185391-07-5 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3,5,5-trimethylcyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C17H22O3/c1-12-9-14(10-17(2,3)15(12)11-18)20-16(19)13-7-5-4-6-8-13/h4-8,14,18H,9-11H2,1-3H3 |
Clave InChI |
IMPBBKHCMNUYFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CC(C1)OC(=O)C2=CC=CC=C2)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)



![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)

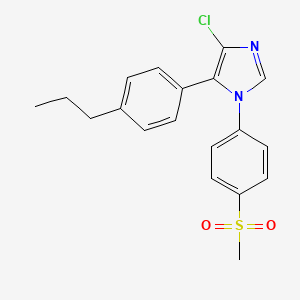
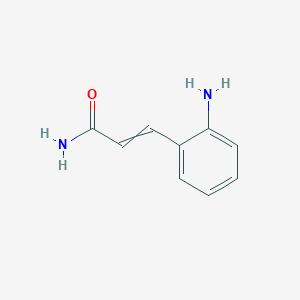
![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)
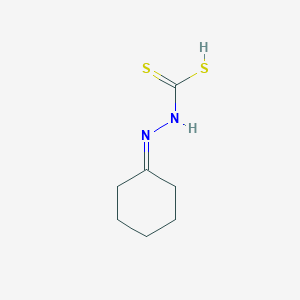
![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
